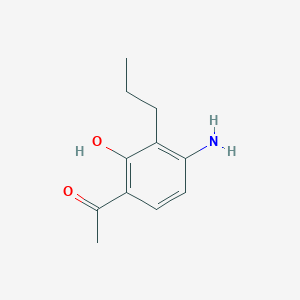
3-Amino-5-cyanopicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-cyanopicolinic acid is a heterocyclic organic compound with a pyridine ring substituted with amino, cyano, and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-cyanopicolinic acid can be achieved through various methods One common approach involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents under appropriate conditions, such as halogenation or alkylation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Applications De Recherche Scientifique
3-Amino-5-cyanopicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-5-cyanopicolinic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of amino, cyano, and carboxylic acid groups allows for diverse interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
- 3-Amino-2-cyanopyridine
- 5-Amino-2-cyanopyridine
- 3-Cyanopyridine
Comparison: 3-Amino-5-cyanopicolinic acid is unique due to the presence of all three functional groups (amino, cyano, and carboxylic acid) on the pyridine ring
Propriétés
Formule moléculaire |
C7H5N3O2 |
|---|---|
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
3-amino-5-cyanopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c8-2-4-1-5(9)6(7(11)12)10-3-4/h1,3H,9H2,(H,11,12) |
Clé InChI |
NCZKEABNGLUBCO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1N)C(=O)O)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Benzyl-5-oxo-4,6-dihydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B8722576.png)
![Ethyl 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B8722579.png)


![3,4-Dichloro-N-[2-(furan-3-yl)-2-oxoethyl]benzamide](/img/structure/B8722590.png)



![5-amino-1-[3-(benzyloxy)propoxy]-1H-imidazole-4-carboxamide](/img/structure/B8722608.png)
